3-Fluoro-2-iodo-5-methoxyphenylboronic acid
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Overview
Description
3-Fluoro-2-iodo-5-methoxyphenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluorine, iodine, and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-iodo-5-methoxyphenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester reagent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-iodo-5-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form phenols or reduction to form corresponding hydrocarbons.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: 3-Fluoro-2-iodo-5-methoxyphenylboronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. These biaryl compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. The presence of fluorine and iodine atoms can enhance the biological activity and metabolic stability of these molecules.
Industry: In the chemical industry, this compound is used to produce advanced materials with specific properties, such as liquid crystals and polymers. Its unique reactivity makes it a valuable building block for designing new materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodo-5-methoxyphenylboronic acid in chemical reactions involves the activation of the boronic acid group. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The presence of fluorine and iodine atoms can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
- 3-Fluoro-5-methoxyphenylboronic acid
- 2-Fluoro-5-methoxyphenylboronic acid
- 2-Fluoro-3-methoxyphenylboronic acid
Comparison: Compared to its analogs, 3-Fluoro-2-iodo-5-methoxyphenylboronic acid is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and selectivity in chemical reactions. The iodine atom, being a good leaving group, facilitates substitution reactions, while the fluorine atom can enhance the stability and biological activity of the resulting compounds .
Properties
Molecular Formula |
C7H7BFIO3 |
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Molecular Weight |
295.84 g/mol |
IUPAC Name |
(3-fluoro-2-iodo-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H7BFIO3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 |
InChI Key |
PSCDTKPUYRWXCU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1I)F)OC)(O)O |
Origin of Product |
United States |
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